molecular formula C13H8N2O2S B1597841 6-Nitro-2-phenylbenzothiazole CAS No. 38338-23-7

6-Nitro-2-phenylbenzothiazole

Cat. No.: B1597841
CAS No.: 38338-23-7
M. Wt: 256.28 g/mol
InChI Key: GKFMHLGCYNFWPR-UHFFFAOYSA-N
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Description

6-Nitro-2-phenylbenzothiazole is a chemical compound with the molecular formula C13H8N2O2S . It has a molecular weight of 256.28 g/mol .


Synthesis Analysis

The synthesis of this compound can be achieved from Bromobenzene and 6-Nitrobenzothiazole . Additionally, synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring attached to a phenyl group and a nitro group . The InChI representation of the molecule is InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.28 g/mol . It has a computed XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Antitumor Evaluation

6-Nitro-2-phenylbenzothiazole has been synthesized and evaluated for antitumor activities. Novel derivatives of this compound were found to exert cytostatic activities against various malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), laryngeal carcinoma (Hep-2), and normal human fibroblast cell lines (WI-38) (Racané et al., 2006).

Fluorophotometric Method for Nitrate Determination

This compound plays a role in the fluorophotometric determination of nitrate ions. When 2-phenylbenzothiazole reacts with nitrate in concentrated sulfuric acid, it forms this compound, which under UV light irradiation in an ammoniacal dioxane solution, changes to 6-amino-2-phenylbenzothiazole, a compound that exhibits intense fluorescence. This reaction allows for the fluorophotometric determination of nitrate ion concentrations in solutions like tap water (Nakano et al., 1977).

Mesogenic Properties

This compound derivatives have been explored for their mesogenic properties. For instance, mesogenic homologous series containing 6-nitrobenzothiazole moiety have been synthesized and their mesomorphic behavior studied. These studies contribute to the understanding of the impact of the benzothiazole ring and the polar nitro substituent on mesomorphism (Prajapati & Bonde, 2009).

Eukaryotic Topoisomerase II Inhibitors

Compounds like this compound have been tested for their eukaryotic DNA topoisomerase II inhibitory activity. Some derivatives have been found to inhibit topoisomerase II, which is significant in understanding their potential role in the treatment of diseases like cancer (Pınar et al., 2004).

Corrosion Inhibition

This compound derivatives have been studied as corrosion inhibitors. For instance, 2-amino-6-nitrobenzothiazole (ANBT) and its derivatives have been evaluated as inhibitors for the corrosion of mild steel in acid medium. These studies contribute to understanding the compounds' potential as corrosion inhibitors in various industrial applications (Rekha et al., 2016).

Photophysical Properties

Studies on this compound derivatives have also been conducted to explore their photophysical properties, which are relevant in fields like fluorescence imaging and the development of fluorescent probes (Takahashi et al., 2019).

Biochemical Analysis

Biochemical Properties

6-Nitro-2-phenylbenzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine . The compound exhibits inhibitory activity against acetylcholinesterase, which is significant for the treatment of neurodegenerative disorders. The nature of this interaction involves hydrogen bonding and π-π interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and A549, the compound has demonstrated strong inhibitory effects, with IC50 values of 4.2 μM and 6.9 μM, respectively . This indicates its potential as an anticancer agent. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. The compound’s inhibitory action on acetylcholinesterase involves a mixed type and reversible mode of enzyme inhibition . Additionally, molecular docking studies have revealed that the compound’s binding interactions are stabilized by cumulative effects of hydrogen bonding and π-π interactions . These interactions are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound retains a significant portion of its catalytic activity after extended periods of use, indicating its stability . Long-term exposure to the compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of cancer cell growth and modulation of enzyme activity . At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and other organ-specific toxicities, which highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which introduce hydrophilic groups and facilitate its excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization and its subsequent impact on cellular processes.

Properties

IUPAC Name

6-nitro-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFMHLGCYNFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363756
Record name 6-Nitro-2-phenylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38338-23-7
Record name 6-Nitro-2-phenylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38338-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-phenylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenylbenzothiazole (Aldrich, 63.89 g, 0.302 mol) is nitrated with 100% nitric acid (190 ml, 4.53 mol) at 5° C. The mixture is stirred at 5° C. for 70 minutes, quenched in ice-water and basified with 32% NaOH (pH=10). The product is filtered off and the solid obtained is suspended in water and filtered off. The product is recrystallized from isopropyl ether. Yield: 73.6 g (95%); Rf (8/2 petroleum ether/ethyl acetate): 0.76; m.p.: 178.9-181.3°; 1H-NMR (d6-DMSO): 9.16 (d, 1H); 8.35 (dd, 1H); 8.23 (d, 1H); 8.15 (dd, 1H) 7.58; (m, 4H).
Quantity
63.89 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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